[tert-Butoxycarbonylimino(piperazin-1-yl)methyl]carbamic acid tert-butyl ester
Overview
Description
[tert-Butoxycarbonylimino(piperazin-1-yl)methyl]carbamic acid tert-butyl ester is a chemical compound with the molecular formula C15H28N4O4 and a molecular weight of 328.41 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is often used as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [tert-Butoxycarbonylimino(piperazin-1-yl)methyl]carbamic acid tert-butyl ester typically involves the reaction of tert-butyl carbamate with piperazine in the presence of a suitable solvent such as N,N-dimethylformamide (DMF). The reaction is carried out at room temperature (approximately 25°C) for about 14 hours . The yield of this reaction is reported to be around 95% .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[tert-Butoxycarbonylimino(piperazin-1-yl)methyl]carbamic acid tert-butyl ester can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced by other nucleophiles.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. The reactions are typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be carried out using sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products
Substitution Reactions: The major products depend on the nucleophile used. For example, using an alkyl halide can yield a substituted piperazine derivative.
Hydrolysis: The major products are tert-butyl alcohol and the corresponding carboxylic acids.
Scientific Research Applications
Chemistry
In chemistry, [tert-Butoxycarbonylimino(piperazin-1-yl)methyl]carbamic acid tert-butyl ester is used as an intermediate in the synthesis of various complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology
In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be employed in the design of enzyme inhibitors or receptor ligands.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of new drugs for treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers, coatings, and other materials to enhance their properties.
Mechanism of Action
The mechanism of action of [tert-Butoxycarbonylimino(piperazin-1-yl)methyl]carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A precursor in the synthesis of [tert-Butoxycarbonylimino(piperazin-1-yl)methyl]carbamic acid tert-butyl ester.
Piperazine: Another precursor used in the synthesis.
N,N-Dimethylformamide (DMF): A common solvent used in the synthesis.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological targets. Its versatility makes it valuable in multiple fields, including chemistry, biology, medicine, and industry.
Biological Activity
The compound [tert-Butoxycarbonylimino(piperazin-1-yl)methyl]carbamic acid tert-butyl ester is a carbamate derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C14H22N4O4
- Molecular Weight : 298.35 g/mol
- CAS Number : 6383521
The compound features a piperazine ring, which is known for its role in various biological activities, particularly in the context of drug design.
1. Gene Regulation
Research indicates that this compound may influence several cellular pathways:
- It regulates the activity of genes such as c-myc and c-fos , which are crucial for cell proliferation and survival.
- It has been shown to repress the promoter activity of p53 , a key tumor suppressor gene, potentially affecting cell cycle regulation .
2. Inflammatory Response Modulation
The compound appears to modulate inflammatory responses by:
- Suppressing the activation of NF-kappa-B , a transcription factor involved in inflammatory processes.
- Activating AP-1 , another transcription factor that plays a role in cellular responses to stress and inflammation .
3. Cell Cycle Regulation
Studies suggest that the compound interrupts critical checkpoints in the cell cycle by repressing CDKN1A , a negative regulator of the cell cycle, which may lead to altered cell proliferation rates .
4. Lipid Metabolism
The compound has been implicated in altering lipid metabolism through interactions with hepatocellular proteins, which are essential for lipid accumulation and storage .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits protective effects against cellular stressors. For instance, it has shown moderate protective effects in astrocyte cultures against amyloid beta (Aβ) toxicity, indicating potential neuroprotective properties relevant to neurodegenerative diseases like Alzheimer's .
In Vivo Studies
While in vitro results are promising, in vivo studies have shown mixed outcomes regarding the efficacy of this compound. For example, animal models treated with the compound exhibited alterations in Aβ levels and inflammatory cytokine production, but these changes were not statistically significant when compared to established treatments like galantamine .
Case Studies
Study | Findings |
---|---|
Study on Aβ Toxicity | The compound improved astrocyte viability when co-treated with Aβ 1-42 but did not significantly reduce Aβ levels compared to controls. |
Gene Regulation Study | Demonstrated repression of p53 promoter activity and modulation of c-myc expression in treated cells. |
Inflammatory Response | Showed suppression of TNF-α production in astrocytes exposed to Aβ aggregates, suggesting anti-inflammatory potential. |
Properties
IUPAC Name |
tert-butyl N-[[(2-methylpropan-2-yl)oxycarbonylamino]-piperazin-1-ylmethylidene]carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N4O4/c1-14(2,3)22-12(20)17-11(19-9-7-16-8-10-19)18-13(21)23-15(4,5)6/h16H,7-10H2,1-6H3,(H,17,18,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYQABRWQRJLCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N1CCNCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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